1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
The synthesis of 1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide involves multiple steps, including the formation of the quinoline and piperidine rings, followed by sulfonylation and carboxamidation. The synthetic routes and reaction conditions are typically complex and require precise control over temperature, pH, and reagent concentrations . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Quinolinyl-pyrazoles: These compounds share the quinoline ring structure and have been investigated for their pharmacological properties.
Piperidine derivatives: These compounds contain the piperidine ring and are widely used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H25N3O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-(8-methoxyquinolin-5-yl)sulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25N3O4S/c1-16-5-3-6-18(15-16)25-23(27)17-10-13-26(14-11-17)31(28,29)21-9-8-20(30-2)22-19(21)7-4-12-24-22/h3-9,12,15,17H,10-11,13-14H2,1-2H3,(H,25,27) |
InChI Key |
OBXKZGKJDIZPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C4C=CC=NC4=C(C=C3)OC |
Origin of Product |
United States |
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